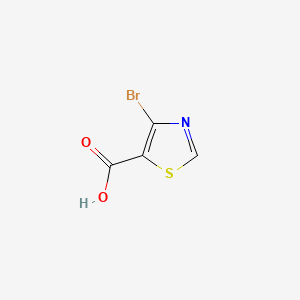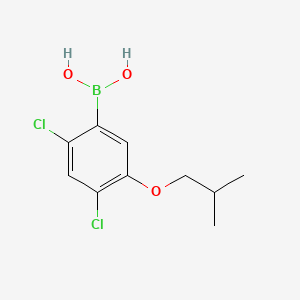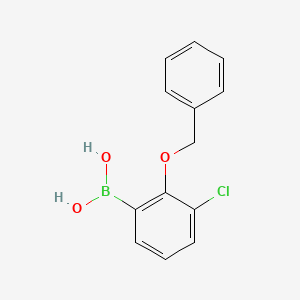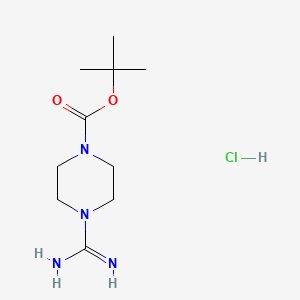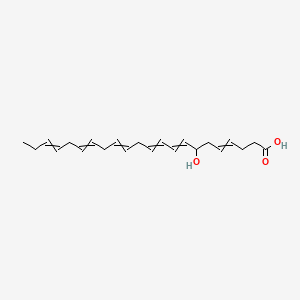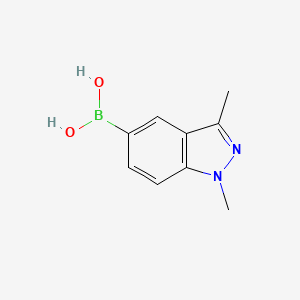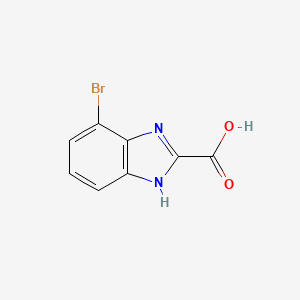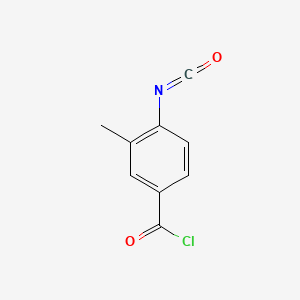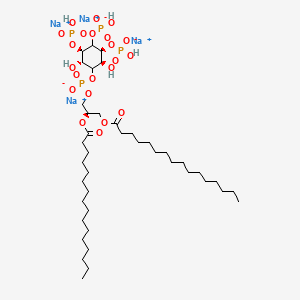
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt): is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring saturated C16:0 fatty acids at the sn-1 and sn-2 positions. It shares the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. PtdIns-(3,4,5)-P3 plays a crucial role in cellular signaling pathways by regulating various cellular processes .
Preparation Methods
Synthetic Routes:: The synthesis of PtdIns-(3,4,5)-P3 involves the following steps:
Starting Material: Phosphatidylinositol (PtdIns) serves as the starting material.
Phosphorylation: PtdIns undergoes phosphorylation at the 3, 4, and 5 positions using specific kinases.
Lipid Modification: The resulting PtdIns-(3,4,5)-P3 is modified with palmitoyl groups at the sn-1 and sn-2 positions.
Sodium Salt Formation: The final compound is converted to its sodium salt form for stability and solubility.
Industrial Production:: Industrial production methods typically involve enzymatic or chemical synthesis, followed by purification and formulation into a stable product.
Chemical Reactions Analysis
Reactions:: PtdIns-(3,4,5)-P3 can undergo various reactions, including:
Phosphorylation: Further phosphorylation to generate other inositol phosphates.
Hydrolysis: Cleavage by phosphoinositide-specific phospholipase C to produce inositol triphosphate (IP3) and DAG.
Phosphorylation Kinases: Enzymes such as PI3-kinase.
Phospholipase C: Enzyme responsible for hydrolysis.
Solvents: Organic solvents like chloroform and methanol.
Major Products:: The major products include PtdIns-(3,4,5)-P3 itself, as well as its hydrolysis products (IP3 and DAG).
Scientific Research Applications
PtdIns-(3,4,5)-P3 is extensively studied due to its critical roles:
Cell Signaling: Regulates cell growth, survival, and proliferation.
Metabolism: Influences glucose homeostasis and lipid metabolism.
Immune Response: Modulates immune cell activation and function.
Cancer Research: Implicated in cancer progression and metastasis.
Mechanism of Action
PtdIns-(3,4,5)-P3 acts as a second messenger by binding to specific proteins, including Akt (protein kinase B), leading to downstream signaling cascades. It activates pathways involved in cell survival, growth, and motility.
Comparison with Similar Compounds
PtdIns-(3,4,5)-P3 is unique in its specific phosphorylation pattern and role in PI3K/Akt signaling. Similar compounds include PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt) and PtdIns-(1,2-dipalmitoyl) (ammonium salt) .
Properties
IUPAC Name |
tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51;;;;/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54);;;;/q;4*+1/p-4/t33-,36+,37+,38?,39-,40+,41?;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHWJEMVEFYEGE-GQDGIFEPSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78Na4O22P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1138.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

